(5-Fluoropyrimidin-2-yl)methanol
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Overview
Description
(5-Fluoropyrimidin-2-yl)methanol is a chemical compound with the molecular formula C₅H₅FN₂O and a molecular weight of 128.11 g/mol . It belongs to the class of pyrimidine derivatives and is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a hydroxymethyl group at the 2-position . This compound is a white crystalline solid that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoropyrimidin-2-yl)methanol typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with a fluorinating agent such as potassium fluoride (KF) in the presence of a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting 5-fluoropyrimidine is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide (NaOH) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoropyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Pyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrimidines.
Scientific Research Applications
(5-Fluoropyrimidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of novel compounds with potential therapeutic applications.
Biology: The compound is utilized in the study of nucleic acid interactions and enzyme inhibition.
Industry: The compound is used in the synthesis of kinase inhibitors for cancer therapy.
Mechanism of Action
The mechanism of action of (5-Fluoropyrimidin-2-yl)methanol involves its interaction with molecular targets such as enzymes and nucleic acids. The fluorine atom’s high electronegativity and the hydroxymethyl group’s reactivity contribute to its biological activity . The compound inhibits RNA- and DNA-modifying enzymes, such as thymidylate synthase and DNA topoisomerase 1, leading to disruptions in nucleic acid synthesis and function . These interactions result in the compound’s therapeutic effects, particularly in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer drug that inhibits thymidylate synthase.
Capecitabine: An oral prodrug of 5-FU used in cancer chemotherapy.
Tegafur: Another prodrug of 5-FU with similar anticancer properties.
Uniqueness
(5-Fluoropyrimidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 5-FU and its prodrugs, this compound has a hydroxymethyl group that allows for additional chemical modifications and interactions . This uniqueness makes it a valuable compound for developing new therapeutic agents and studying nucleic acid interactions .
Properties
IUPAC Name |
(5-fluoropyrimidin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZSJRMEHFCYPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856620 |
Source
|
Record name | (5-Fluoropyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227574-72-2 |
Source
|
Record name | 5-Fluoro-2-pyrimidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Fluoropyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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